

PF-03654746 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-03654746	
Cat. No.:	B1679675	Get Quote

Application Notes and Protocols: PF-03654746

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and highly selective antagonist of the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters. Consequently, **PF-03654746** has emerged as a valuable research tool and a potential therapeutic agent for a variety of neurological and psychiatric disorders. These application notes provide detailed information on the solubility of **PF-03654746** in various solvents, protocols for its preparation and storage, and an overview of the signaling pathways it modulates.

Physicochemical Properties

IUPAC Name: (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide

Molecular Formula: C18H24F2N2O

• Molecular Weight: 322.40 g/mol

Appearance: Solid powder



Solubility Data

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available solubility data for **PF-03654746** and its tosylate salt in common laboratory solvents.

Solvent	PF-03654746 (Free Base)	PF-03654746 (Tosylate Salt)
DMSO (Dimethyl Sulfoxide)	≥ 40 mg/mL	Not explicitly stated, but expected to be soluble.
Water	Data not readily available.	8.4 mg/mL (may require sonication and warming)
Ethanol	Data not readily available.	Data not readily available.
PBS (Phosphate-Buffered Saline)	Low direct solubility.	Data not readily available.

Note on PBS Formulation: While direct solubility in PBS is low, a working solution of 2 mg/mL can be achieved using a co-solvent system. One such formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.

Experimental ProtocolsPreparation of Stock Solutions

- 4.1.1. High Concentration Stock Solution in DMSO (e.g., 40 mg/mL)
- Accurately weigh the desired amount of PF-03654746 powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of the compound.
- Add the appropriate volume of high-purity, anhydrous DMSO. For a 40 mg/mL solution, add 1 mL of DMSO to 40 mg of PF-03654746.
- Vortex the solution for 1-2 minutes to facilitate dissolution.



- If necessary, sonicate the solution in a water bath for 5-10 minutes at room temperature to ensure complete dissolution.
- Visually inspect the solution to confirm that no particulate matter is present.
- 4.1.2. Aqueous Stock Solution of **PF-03654746** Tosylate (e.g., 8 mg/mL)
- Accurately weigh the desired amount of PF-03654746 tosylate powder.
- Add the calculated volume of sterile, purified water.
- Gently warm the solution to approximately 37°C.
- Sonicate the solution in a water bath until the compound is fully dissolved.
- Allow the solution to cool to room temperature before use.
- \bullet For cell culture applications, sterilize the final solution by passing it through a 0.22 μm syringe filter.

Storage and Stability

- Solid Compound: Store PF-03654746 powder at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for extended periods.
- Stock Solutions:
 - Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
 - Aqueous stock solutions should also be aliquoted and stored at -20°C or -80°C.
 - Before use, thaw the aliquots at room temperature and vortex gently to ensure homogeneity.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)



This protocol outlines a standard procedure for determining the equilibrium solubility of **PF-03654746** in a solvent of interest.

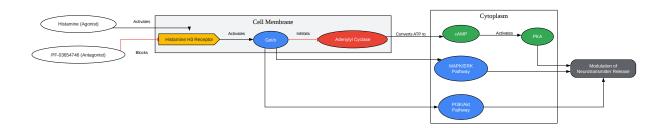
- Preparation: Add an excess amount of **PF-03654746** powder to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining solid particles.
- Sampling: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.
- Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.
- Quantification: Analyze the concentration of PF-03654746 in the diluted supernatant using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: Calculate the solubility of PF-03654746 in the test solvent based on the measured concentration and the dilution factor.

Signaling Pathway and Experimental Workflow Diagrams

Histamine H3 Receptor Signaling Pathway

PF-03654746 acts as an antagonist at the histamine H3 receptor. The activation of this Gαi/o-coupled receptor typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It can also modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.





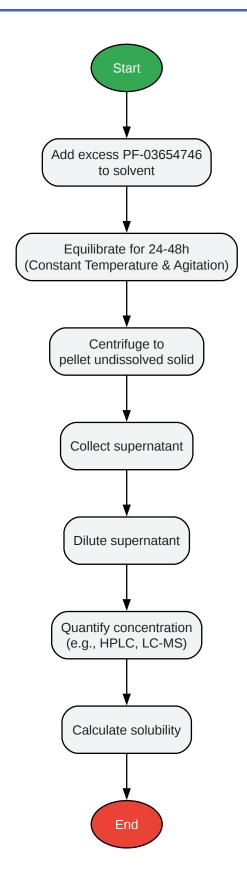
Click to download full resolution via product page

Caption: Histamine H3 Receptor Signaling Cascade.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of a compound.





Click to download full resolution via product page

Caption: Thermodynamic Solubility Determination Workflow.







 To cite this document: BenchChem. [PF-03654746 solubility in DMSO and other solvents].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679675#pf-03654746-solubility-in-dmso-and-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com